N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide and related compounds typically involves multi-step chemical reactions that incorporate acetamide functional groups into aromatic molecules. These synthetic routes are designed to introduce specific functional groups that impart desired chemical and physical properties to the final compounds. For example, studies have detailed the synthesis of related acetamides and arylureas derived from amino-oxadiazoles, showing the versatility in functional group manipulation to achieve target compounds with potential biological activities (Mazzone et al., 1987).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and sometimes X-ray crystallography. These techniques provide insights into the compound's molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement. For instance, the study of similar compounds has revealed the influence of substituents on the molecular conformation and the stability of the compound through intramolecular hydrogen bonding and other non-covalent interactions (Arjunan et al., 2009).
properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-7-9-15(10-8-13)19-17(21)11-23-12-18(22)20-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKYJHUJIUMHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide |
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